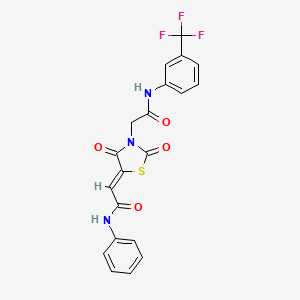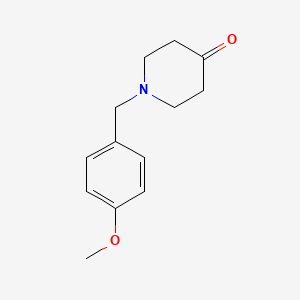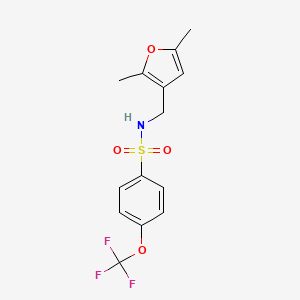
N-((2,5-dimethylfuran-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2,5-dimethylfuran-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Novel Compound Synthesis
Research into benzenesulfonamide derivatives has led to the synthesis of novel compounds with diverse biological activities. For instance, benzenesulfonamides have been used as building blocks for synthesizing triazepines, pyrimidines, and azoles, showcasing their versatility in chemical reactions and potential for creating new therapeutic agents with antifungal activity (Khodairy, Ali, & El-wassimy, 2016). Such research indicates the chemical's utility in expanding the arsenal of compounds with potential pharmaceutical applications.
Antimicrobial and Anticancer Activities
Benzenesulfonamide derivatives have been explored for their antimicrobial and anticancer properties. A study on celecoxib derivatives demonstrated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, highlighting the therapeutic versatility of compounds within this chemical family (Küçükgüzel et al., 2013). This suggests that modifications to the benzenesulfonamide structure, such as those in the specified compound, could yield new therapeutic agents with multiple biological activities.
Enzyme Inhibition
The inhibition of enzymes like carbonic anhydrase has been a significant focus of benzenesulfonamide research, owing to its implications in treating conditions like glaucoma, epilepsy, obesity, and cancer. Novel ureido benzenesulfonamides incorporating triazine moieties have shown potent inhibition of human carbonic anhydrase isoforms, particularly the tumor-associated isoform hCA IX (Lolak, Akocak, Bua, & Supuran, 2019). This indicates that benzenesulfonamide derivatives can be tailored to selectively target specific enzymes, offering pathways to new therapeutic strategies.
特性
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S/c1-9-7-11(10(2)21-9)8-18-23(19,20)13-5-3-12(4-6-13)22-14(15,16)17/h3-7,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHESJQVHOCIUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,5-dimethylfuran-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2743283.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone](/img/structure/B2743284.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2743285.png)
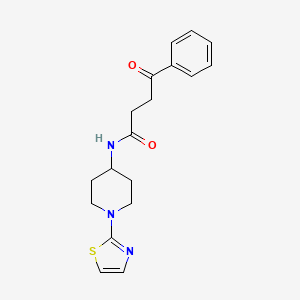
![1-(2-(diethylamino)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2743288.png)


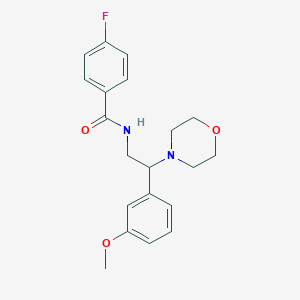
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2743296.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2743297.png)


